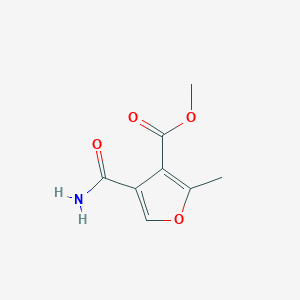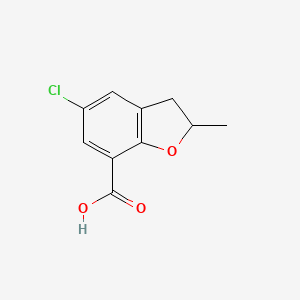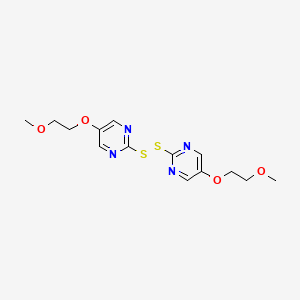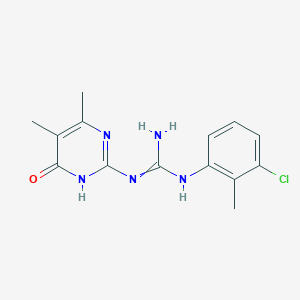![molecular formula C15H10Cl2N2O2 B11773869 Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 303099-06-1](/img/structure/B11773869.png)
Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo es un compuesto químico que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son compuestos orgánicos aromáticos heterocíclicos que tienen una importancia significativa en la química medicinal debido a su amplia gama de actividades biológicas. Este compuesto en particular se caracteriza por la presencia de dos átomos de cloro en el anillo de benzimidazol y un grupo éster metílico en la parte benzoato.
Métodos De Preparación
La síntesis del 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo típicamente involucra los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr mediante la condensación de o-fenilendiamina con un ácido carboxílico adecuado o sus derivados en condiciones ácidas.
Esterificación: El paso final implica la esterificación del derivado del ácido benzoico con metanol en presencia de un catalizador ácido como el ácido sulfúrico.
Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que potencialmente convierte el grupo éster en un alcohol.
Sustitución: Los átomos de cloro en el anillo de benzimidazol pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o etanol, y temperaturas de reacción que van desde temperatura ambiente hasta condiciones de reflujo.
Aplicaciones Científicas De Investigación
El 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como bloque de construcción en la química combinatoria.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluidas las infecciones y el cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el núcleo de benzimidazol interactúa con enzimas y receptores, lo que potencialmente inhibe su actividad. Esto puede conducir a la interrupción de procesos biológicos esenciales en microorganismos o células cancerosas, lo que resulta en su muerte o inhibición del crecimiento.
Comparación Con Compuestos Similares
El 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo se puede comparar con otros derivados de benzimidazol como:
4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo: Similar en estructura pero puede tener diferentes sustituyentes en el anillo de benzimidazol.
2-Metilbenzimidazol: Carece de los átomos de cloro y el grupo éster, lo que da como resultado diferentes propiedades químicas y biológicas.
5,6-Dimetilbenzimidazol: Contiene grupos metilo en lugar de átomos de cloro, lo que lleva a variaciones en la reactividad y la actividad biológica.
La singularidad del 4-(5,7-dicloro-1H-benzo[d]imidazol-2-il)benzoato de metilo radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de benzimidazol.
Propiedades
Número CAS |
303099-06-1 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
methyl 4-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-8(3-5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19) |
Clave InChI |
YIEMJWNFZGGLOF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


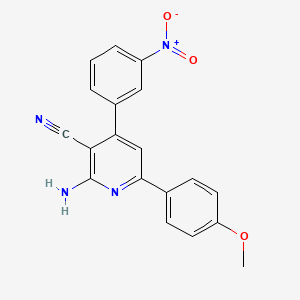
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)



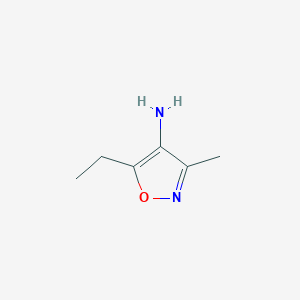
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
